(R)-3-(1-Aminoethyl)phenol
Description
(R)-3-(1-Aminoethyl)phenol (CAS 518060-42-9) is a chiral aromatic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. It features a phenolic hydroxyl group at the meta position relative to a chiral 1-aminoethyl substituent. This compound is typically stored at 2–8°C in a dry, dark environment to preserve stability . Its hydrochloride salt (CAS 856563-08-1) is also commercially available, with a molecular weight of 173.64 g/mol . The compound’s stereochemistry and functional groups make it valuable in pharmaceutical synthesis, particularly as a precursor for bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-3-(1-Aminoethyl)phenol
Key differences include:
- Stereochemical Activity : The (R)- and (S)-enantiomers exhibit divergent interactions with biological targets, such as enzymes or receptors, due to chiral recognition.
- Synthetic Routes : The (S)-enantiomer is preferentially produced via biocatalytic methods, while the (R)-form may require alternative strategies like chiral resolution or asymmetric catalysis.
Substituent-Modified Analogs
a) (R)-3-(1-(Dimethylamino)ethyl)phenol (CAS 851086-95-8)
- Molecular Formula: C₁₀H₁₅NO
- Molecular Weight : 165.23 g/mol .
- Reduced hydrogen-bonding capacity due to alkylation of the amine, which may alter receptor binding kinetics.
b) 3-((Dimethylamino)methyl)phenol (CAS 60760-04-5)
- Molecular Formula: C₉H₁₃NO
- Molecular Weight : 151.21 g/mol .
- Key Differences: The aminoethyl chain is replaced with a methyl-linked dimethylamino group, shortening the distance between the aromatic ring and the amine. This structural change likely reduces steric hindrance, affecting interactions with enzyme active sites.
c) (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride (CAS 2411590-94-6)
Positional Isomers
(R)-4-(1-Aminoethyl)phenol (CAS 134855-89-3)
- Molecular Formula: C₈H₁₁NO
- Molecular Weight : 137.18 g/mol .
- Key Differences: The hydroxyl and aminoethyl groups are para-substituted instead of meta, drastically changing molecular polarity and spatial arrangement. Para-substitution may reduce steric strain, favoring different synthetic intermediates or biological targets.
Data Table: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | C₈H₁₁NO | 137.18 | Meta-OH, chiral 1° amine |
| (S)-3-(1-Aminoethyl)phenol | Not specified | C₈H₁₁NO | 137.18 | Enantiomeric 1° amine |
| (R)-3-(1-(Dimethylamino)ethyl)phenol | 851086-95-8 | C₁₀H₁₅NO | 165.23 | Tertiary dimethylamine |
| 3-((Dimethylamino)methyl)phenol | 60760-04-5 | C₉H₁₃NO | 151.21 | Methyl-linked dimethylamine |
| (R)-4-(1-Aminoethyl)phenol | 134855-89-3 | C₈H₁₁NO | 137.18 | Para-OH, chiral 1° amine |
| (R)-3-(1-Aminoethyl)-5-fluorophenol HCl | 2411590-94-6 | C₈H₁₁ClFNO | 199.63 | Meta-OH, 5-F, hydrochloride salt |
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